molecular formula C14H18N4O3 B13499339 4-(Azidomethyl)-1-Cbz-piperidin-4-ol

4-(Azidomethyl)-1-Cbz-piperidin-4-ol

Cat. No.: B13499339
M. Wt: 290.32 g/mol
InChI Key: CQVCQZPSTFRXRX-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a chemical compound that features an azidomethyl group attached to a piperidin-4-ol structure, with a carbobenzyloxy (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol typically involves multiple steps One common route starts with the protection of the piperidine nitrogen using a Cbz groupThe reaction conditions often involve the use of sodium azide and appropriate solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-Cbz-piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Azidomethyl)-1-Cbz-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways through bioorthogonal chemistry.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol largely depends on the specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. The Cbz group provides stability, while the azido group offers versatility in reactions .

Properties

IUPAC Name

benzyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c15-17-16-11-14(20)6-8-18(9-7-14)13(19)21-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCQZPSTFRXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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